
CID-2858522
概要
説明
CID-2858522: は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路の強力で選択的な阻害剤です。 この化合物は、70 nMのIC50で抗原受容体媒介性NF-κB活性化を阻害する能力で知られています 。主に、炎症、免疫、細胞増殖、および生存において重要な役割を果たすNF-κBシグナル伝達経路を研究するための科学研究で使用されています。
科学的研究の応用
CID-2858522 has a wide range of applications in scientific research:
Chemistry: It is used to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Researchers use this compound to investigate the biological functions of NF-κB in cell proliferation, apoptosis, and immune responses.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with NF-κB dysregulation, such as cancer, inflammatory diseases, and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for developing new drugs targeting the NF-κB pathway.
作用機序
CID-2858522は、NF-κB経路を選択的に阻害することで効果を発揮します。これは、タンパク質キナーゼC(PKC)の下流、IKKβの上流で機能し、IκBαのリン酸化と分解を防ぎます。 この阻害により、NF-κBの核への移行がブロックされ、炎症や細胞生存に関与するNF-κB標的遺伝子の転写が減少します .
類似の化合物との比較
類似の化合物
BAY 11-7082: IκBαのリン酸化を防ぐ別のNF-κB阻害剤。
パルテノライド: p65サブユニットを修飾することによりNF-κBを阻害する天然物。
MG-132: IκBαの分解を防ぐことによってNF-κBを間接的に阻害するプロテアソーム阻害剤。
This compoundの独自性
This compoundは、抗原受容体媒介性NF-κB経路に対する高い効力と選択性のために独特です。 他の阻害剤とは異なり、TNF誘導性NF-κB活性化には影響を与えず、特定のシグナル伝達経路を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
CID-2858522 interacts with the NF-κB pathway, a critical regulator of immune response, inflammation, and cell survival . It operates downstream of PKC but upstream of IKKβ, without inhibiting other NF-κB activation pathways . This selective inhibition of the NF-κB pathway by this compound is a key aspect of its biochemical properties .
Cellular Effects
This compound has been shown to inhibit antigen receptor-stimulated NF-κB activation in chronic lymphocytic leukemia (CLL) B cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NF-κB pathway . By selectively inhibiting PKC-induced activation of this pathway, this compound can exert its effects at the molecular level .
準備方法
合成経路と反応条件
CID-2858522の合成には、2-アミノベンゾイミダゾール誘導体であるコア構造の調製から始まる複数の手順が含まれます。合成経路には通常、以下が含まれます。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンを適切なカルボン酸またはその誘導体と酸性条件下で縮合させることによって達成されます。
官能化: ベンゾイミダゾールコアはその後、所望の化学的特性を達成するためにさまざまな置換基で官能化されます
最終組立: 最終ステップでは、官能化されたベンゾイミダゾールとフェノール系化合物をカップリングして、完全なthis compound分子を形成します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従う可能性がありますが、より大規模です。これには、収量と純度を最大化するための反応条件の最適化、工業グレードの試薬の使用、および大規模反応器の採用が含まれます。結晶化、蒸留、クロマトグラフィーなどの精製手順は、研究目的で適した高純度this compoundを得るために不可欠です。
化学反応の分析
反応の種類
CID-2858522は、以下を含むさまざまな化学反応を起こします。
酸化: this compound中のヒドロキシル基は、酸化されてキノンを形成できます。
還元: ニトロ基は、存在する場合、アミンに還元できます。
置換: this compound中の芳香環は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素ガス(H2)とパラジウム触媒(Pd / C)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求電子置換反応では、通常、臭素(Br2)や硝酸(HNO3)などの試薬を酸性条件下で使用します。
主要な製品
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりキノンが生成され、ニトロ基の還元によりアミンが生成されます。
科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: NF-κBシグナル伝達経路とそのさまざまな化学プロセスにおける役割を研究するために使用されます。
生物学: 研究者は、this compoundを使用して、細胞増殖、アポトーシス、免疫応答におけるNF-κBの生物学的機能を調査しています。
医学: this compoundは、癌、炎症性疾患、自己免疫疾患など、NF-κBの調節不全に関連する疾患の治療における潜在的な治療用途について研究されています。
産業: 製薬業界では、this compoundは、NF-κB経路を標的とする新しい薬剤を開発するためのリード化合物として役立っています。
類似化合物との比較
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that prevents IκBα phosphorylation.
Parthenolide: A natural product that inhibits NF-κB by modifying the p65 subunit.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB by preventing IκBα degradation.
Uniqueness of CID-2858522
This compound is unique due to its high potency and selectivity for the antigen receptor-mediated NF-κB pathway. Unlike other inhibitors, it does not affect TNF-induced NF-κB activation, making it a valuable tool for studying specific signaling pathways .
生物活性
CID-2858522, a substituted 2-aminobenzimidazole compound, has been identified as a selective inhibitor of the Protein Kinase C (PKC)-induced Nuclear Factor kappa B (NF-κB) pathway. This compound demonstrates significant biological activity across various cellular contexts, making it a valuable tool for research and potential therapeutic applications.
This compound selectively inhibits the activation of NF-κB by PKC without affecting other pathways that activate NF-κB. In human B cells stimulated through surface immunoglobulin, this compound effectively reduced NF-κB DNA-binding activity and the expression of NF-κB-dependent target genes such as TRAF1. The compound exhibited a concentration-dependent inhibition of NF-κB reporter gene activity in HEK293 cells, with an IC50 value of approximately 70 nM, achieving maximum inhibition at concentrations between 0.25 to 0.5 μM .
Selectivity and Efficacy
The selectivity of this compound was confirmed through various assays. It did not inhibit TNF-induced NF-κB reporter gene activity even at high concentrations (up to 4 μM), indicating its specific action on the PKC pathway. Additionally, in transient transfection assays, this compound continued to suppress PMA/Ionomycin-induced NF-κB reporter gene activity, reinforcing its selective inhibition profile .
Biological Activity in Different Cell Lines
This compound has been tested in several cell lines, demonstrating varied effects:
Cell Line | Biological Activity | IC50 (μM) |
---|---|---|
HEK293 | Suppression of NF-κB reporter gene activity | ~0.07 |
Jurkat T-cells | Slight inhibition of IL-2 production | Not specified |
Mouse B-cell splenocytes | Inhibition of proliferation induced by anti-IgM | Not specified |
THP.1 cells | No significant inhibition of IL-6 secretion induced by LPS | Not specified |
In HEK293 cells, this compound inhibited PMA/Ionomycin-stimulated IL-8 production in a concentration-dependent manner, further supporting its role as a selective PKC inhibitor .
Case Studies and Research Findings
Research utilizing this compound has highlighted its potential in cancer treatment and inflammation modulation. For instance:
- Cancer Research : In studies involving esophageal squamous cell carcinoma (ESCC), this compound was identified among several compounds that inhibited cell viability, showcasing its potential as an anticancer agent .
- Inflammation Modulation : this compound's ability to inhibit neutrophil infiltration and related chemokine expression suggests its utility in managing inflammatory responses linked to various diseases .
特性
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGGKILBWERDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386304 | |
Record name | CID-2858522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
758679-97-9 | |
Record name | CID-2858522 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CID-2858522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 758679-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CID-2858522 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。